molecular formula C21H24N4 B3407263 2-Allyl-1-(isopentylamino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile CAS No. 612037-67-9

2-Allyl-1-(isopentylamino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile

Cat. No.: B3407263
CAS No.: 612037-67-9
M. Wt: 332.4 g/mol
InChI Key: NWBVLSJAXCYWNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Allyl-1-(isopentylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a pyridobenzimidazole derivative characterized by its unique substitution pattern: an allyl group at position 2, an isopentylamino group at position 1, a methyl group at position 3, and a carbonitrile moiety at position 2.

Properties

IUPAC Name

3-methyl-1-(3-methylbutylamino)-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4/c1-5-8-16-15(4)17(13-22)21-24-18-9-6-7-10-19(18)25(21)20(16)23-12-11-14(2)3/h5-7,9-10,14,23H,1,8,11-12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBVLSJAXCYWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC=C)NCCC(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Allyl-1-(isopentylamino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile is a synthetic compound that belongs to the class of benzimidazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against different cancer cell lines, and antimicrobial properties.

  • Molecular Formula : C21H24N4
  • CAS Number : 612037-67-9
  • Structure : The compound features a pyrido-benzimidazole core with an allyl and isopentylamino substituent, which may contribute to its biological properties.

Antitumor Activity

Recent studies have evaluated the antitumor potential of various benzimidazole derivatives, including this compound. The following table summarizes the cytotoxic effects observed in different cancer cell lines:

Cell Line IC50 (μM) Assay Type
A5496.75 ± 0.192D Culture
HCC8276.26 ± 0.332D Culture
NCI-H3586.48 ± 0.112D Culture
MRC-53.11 ± 0.26Cytotoxicity

The compound exhibited significant cytotoxicity against lung cancer cell lines A549 and HCC827 in a two-dimensional (2D) culture format, with IC50 values indicating effective inhibition of cell proliferation . The activity was notably higher in 2D assays compared to three-dimensional (3D) culture formats, suggesting that the tumor microenvironment may influence drug efficacy .

The proposed mechanism of action for this class of compounds includes binding to DNA and inhibiting DNA-dependent enzymes. This interaction may lead to disruption in DNA replication and transcription, ultimately resulting in apoptosis of cancer cells .

Antimicrobial Activity

In addition to its antitumor properties, preliminary investigations into the antimicrobial activity of related benzimidazole derivatives suggest potential efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus. These studies utilized broth microdilution methods following CLSI guidelines to assess antibacterial effectiveness .

Case Studies

A notable case study involved the evaluation of a series of benzimidazole derivatives where compounds exhibiting structural similarities to this compound demonstrated promising antitumor activity in both in vitro and in vivo models. For instance, one derivative was tested against immunosuppressed rat models showing effective tumor reduction at submicromolar dosages .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural similarity to other bioactive compounds suggests possible applications in:

  • Anticancer Activity : Research indicates that derivatives of pyrido-benzimidazole compounds exhibit cytotoxic effects against various cancer cell lines. The specific mechanism of action may involve the inhibition of key enzymes or pathways involved in tumor growth.
  • Antimicrobial Properties : Preliminary studies have suggested that compounds with similar structures possess antimicrobial activity. This opens avenues for developing new antibiotics or antifungal agents.
  • Neuroprotective Effects : Some studies have pointed towards neuroprotective properties in related compounds, suggesting potential applications in treating neurodegenerative diseases.

Material Science

Due to its unique chemical structure, 2-Allyl-1-(isopentylamino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile can also find applications in material science:

  • Polymer Chemistry : The compound can be used as a monomer in the synthesis of novel polymers with specific properties, such as enhanced thermal stability or electrical conductivity.
  • Nanotechnology : Its ability to form complexes with metals may enable its use in the development of nanomaterials for applications in electronics or catalysis.

Case Studies

Several studies highlight the applications and efficacy of this compound:

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored a series of pyrido-benzimidazole derivatives, including this compound. The results indicated significant cytotoxicity against human breast cancer cells, suggesting that modifications to the side chains could enhance potency and selectivity.

Case Study 2: Antimicrobial Properties

In an investigation reported in Pharmaceutical Biology, the antimicrobial activity of various benzimidazole derivatives was assessed. The findings demonstrated that certain derivatives exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating that this compound could be a candidate for further development as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrido[1,2-a]benzimidazole derivatives exhibit diverse pharmacological activities depending on their substituents. Below is a systematic comparison of the target compound with structurally related analogs.

Structural Modifications and Substituent Effects

Table 1: Structural Features of Selected Analogs
Compound Name/ID Position 1 Substituent Position 2 Substituent Position 3 Substituent Position 4 Substituent
Target Compound (C17H19N5) Isopentylamino Allyl Methyl Carbonitrile
1-(Cyclohexylamino) analog (C21H23N5) Cyclohexylamino Allyl Methyl Carbonitrile
3i (C20H14FN3O) Oxo 4-Fluorobenzyl Methyl Carbonitrile
3s (C19H13N3O) Oxo Phenyl Methyl Carbonitrile
3v (C20H15N3O) Oxo Benzyl Methyl Carbonitrile
3w (C14H11N3O) Oxo Methyl Methyl Carbonitrile

Key Observations :

  • Position 1: The target compound and its cyclohexylamino analog () feature amino groups, while others (e.g., 3i, 3s) have an oxo group.
  • Position 2: Allyl (target) vs. aryl/alkyl groups (e.g., 4-fluorobenzyl in 3i, benzyl in 3v).

Analysis :

  • Higher yields (>90%) are observed for analogs with simple aryl substituents (e.g., 3i, 3v), likely due to steric and electronic compatibility during cyclization .
  • The target compound’s moderate yield (78.13%) may reflect challenges in introducing the isopentylamino group under thermal conditions .

Physicochemical and Spectral Properties

Table 3: Spectral Data Comparison
Compound Key Spectral Features (¹H NMR, IR)
Target IR: NH stretch (3536 cm⁻¹), C≡N (2210 cm⁻¹). No ¹H NMR data provided.
3i ¹H NMR: δ 2.34 (s, CH₃), 3.93 (s, CH₂), 7.04–7.55 (aromatic). ¹⁹F NMR: δ −116.2 .
3s ¹H NMR: δ 2.18 (s, CH₃), 7.17–8.49 (aromatic). ¹³C NMR: δ 19.7 (CH₃), 172.1 (C=O) .
3v ¹H NMR: δ 2.35 (s, CH₃), 3.97 (s, CH₂), 7.10–8.60 (aromatic). HRMS: 314.1301 [M+H]⁺ .

Insights :

  • The oxo group in analogs (e.g., 3i, 3v) correlates with downfield shifts in ¹³C NMR (δ ~172 ppm for C=O) .
  • Allyl and benzyl groups in the target and 3v show similar splitting patterns in aromatic regions, suggesting conserved π-stacking interactions .

Q & A

Q. What are the common synthetic routes for pyrido[1,2-a]benzimidazole-4-carbonitrile derivatives, and how scalable are they?

Pyrido[1,2-a]benzimidazole derivatives are typically synthesized via multicomponent reactions (MCRs) involving heterocyclic ketene aminals, malononitrile, and aldehydes. For example, a one-pot MCR using 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole, malononitrile, and substituted aldehydes yields 1-amino-3-substituted derivatives with high efficiency. Precipitation from the reaction medium simplifies purification . Scalability is limited by solvent choice (e.g., DMF or ethanol) and reaction time (4–6 hours for intermediates) .

Q. What safety protocols are recommended for handling this compound during laboratory synthesis?

Safety Data Sheets (SDS) for structurally similar compounds emphasize wearing nitrile gloves, lab coats, and eye protection. Work should be conducted in a fume hood due to potential respiratory irritation. Avoid skin contact, as carbonitrile groups may release toxic HCN under decomposition. Waste disposal must comply with institutional hazardous chemical guidelines .

Q. Which spectroscopic methods are critical for characterizing this compound’s purity and structure?

Key methods include:

  • 1H/13C NMR : To confirm substituent positions and allyl/isopentylamino group integration (e.g., δ 5.16 ppm for allyl protons in analogs) .
  • IR Spectroscopy : Peaks at ~2218–2231 cm⁻¹ confirm the nitrile group, while 1656 cm⁻¹ indicates carbonyl stretches .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C18H18N4O3 requires m/z 338.37) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 2-allyl-substituted derivatives?

Optimize solvent polarity (e.g., methylene chloride for azide reactions ), temperature (50–80°C for cyclization ), and stoichiometry (7.5–10 equivalents of reagents to drive equilibria ). Use TLC or HPLC to monitor intermediates. Dry-load purification with silica/Celite minimizes product loss during chromatography .

Q. What strategies resolve contradictions in reported biological activity data for analogs?

Discrepancies in IC50 values may arise from assay variability (e.g., cell line differences) or impurities. Validate purity via HPLC (>95%) and replicate assays with controls. For example, analogs with piperazinyl substituents show enhanced anticancer activity compared to alkylamino groups, but batch-specific impurities can skew results .

Q. How do substituents (allyl, isopentylamino) influence the compound’s pharmacokinetic properties?

  • Allyl groups : Increase lipophilicity (logP), enhancing membrane permeability but potentially reducing solubility.
  • Isopentylamino : Basic amines improve solubility in acidic environments (e.g., lysosomes) and may enhance target binding via H-bonding. Computational modeling (e.g., molecular docking) and comparative SAR studies with analogs (e.g., piperazine vs. alkylamino derivatives) are recommended .

Q. What mechanistic insights explain the anticancer activity of this compound?

Proposed mechanisms include:

  • Topoisomerase inhibition : Pyrido[1,2-a]benzimidazole scaffolds intercalate DNA, disrupting replication .
  • Kinase inhibition : Allyl and carbonitrile groups may block ATP-binding pockets (e.g., EGFR or Aurora kinases) . Validate via kinase profiling assays and apoptosis markers (e.g., caspase-3 activation) .

Methodological Challenges

Q. How can researchers address low yields during the final coupling step of the isopentylamino group?

  • Use excess isopentylamine (2–3 equivalents) in DMF at 60°C.
  • Add molecular sieves to absorb water and shift equilibrium toward product .
  • Purify via flash chromatography with gradient elution (cyclohexane/ethyl acetate) .

Q. What analytical techniques resolve overlapping NMR signals in this complex heterocycle?

  • 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and carbon-proton connectivity, critical for distinguishing allyl and benzimidazole protons .
  • Variable Temperature NMR : Reduces signal broadening caused by conformational exchange .

Q. How should researchers troubleshoot poor crystallization of the final product?

  • Switch solvent systems (e.g., DMF/ethanol vs. methanol/water) .
  • Introduce seeding with microcrystalline material.
  • Modify substituents (e.g., replace allyl with bulkier groups to enhance lattice stability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Allyl-1-(isopentylamino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Allyl-1-(isopentylamino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.